3-(1H-pyrazol-1-yl)pentanenitrile
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Overview
Description
3-(1H-pyrazol-1-yl)pentanenitrile: is an organic compound that features a pyrazole ring attached to a pentanenitrile chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)pentanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-ketonitrile under acidic conditions to form the pyrazole ring . Another approach involves the cycloaddition of alkynes with diazo compounds, catalyzed by transition metals such as rhodium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrazol-1-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: 3-(1H-pyrazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug discovery. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the development of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and material science .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
- 3-(1H-pyrazol-1-yl)butanenitrile
- 3-(1H-pyrazol-1-yl)propanenitrile
- 3-(1H-pyrazol-1-yl)hexanenitrile
Comparison: Compared to its analogs, 3-(1H-pyrazol-1-yl)pentanenitrile offers a unique balance of hydrophobic and hydrophilic properties due to its pentanenitrile chain. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
3-pyrazol-1-ylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIUFBRNRTPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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